Unii-66D5QL5G2S
Description
UNII-66D5QL5G2S is a Unique Ingredient Identifier (UNII) assigned by the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS) through the Global Substance Registration System (GSRS). This system provides rigorous, regulatory-grade scientific descriptions for substances relevant to medicine and translational research, ensuring unambiguous identification of chemical entities . The GSRS database, accessible at https://gsrs.ncats.nih.gov , catalogs over 100,000 substances, emphasizing regulatory compliance and scientific accuracy .
Properties
Molecular Formula |
C37H38N4O3 |
|---|---|
Molecular Weight |
586.7 g/mol |
IUPAC Name |
N-[1-[[(2S)-1-[benzyl(methyl)amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]cyclohexyl]-1H-indole-3-carboxamide |
InChI |
InChI=1S/C37H38N4O3/c1-41(25-26-12-4-2-5-13-26)35(43)33(23-27-18-19-28-14-6-7-15-29(28)22-27)39-36(44)37(20-10-3-11-21-37)40-34(42)31-24-38-32-17-9-8-16-30(31)32/h2,4-9,12-19,22,24,33,38H,3,10-11,20-21,23,25H2,1H3,(H,39,44)(H,40,42)/t33-/m0/s1 |
InChI Key |
IGAXDMFXJYIUIV-XIFFEERXSA-N |
Isomeric SMILES |
CN(CC1=CC=CC=C1)C(=O)[C@H](CC2=CC3=CC=CC=C3C=C2)NC(=O)C4(CCCCC4)NC(=O)C5=CNC6=CC=CC=C65 |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C4(CCCCC4)NC(=O)C5=CNC6=CC=CC=C65 |
Synonyms |
MEN 10930 MEN-10930 Nalpha(N-((1H)indol-3-yl-carbonyl)1-amino-cyclohexane-1-carbonyl)L-3-(2-naphthyl)alanine N-(benzyl) N methyl amide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Similarities
To contextualize UNII-66D5QL5G2S, two structurally analogous compounds were selected based on halogenated aromatic frameworks and functional group diversity:
CAS 1761-61-1 (C₇H₅BrO₂): A brominated benzoic acid derivative with applications in organic synthesis and pharmaceutical intermediates .
CAS 1046861-20-4 (C₆H₅BBrClO₂): A boronic acid ester containing bromine and chlorine substituents, used in cross-coupling reactions and drug discovery .
Data Table: Comparative Properties
Functional Advantages and Limitations
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